molecular formula C25H27N5O4 B12382914 Alogliptin-13C,d3 (benzoate)

Alogliptin-13C,d3 (benzoate)

Cat. No.: B12382914
M. Wt: 465.5 g/mol
InChI Key: KEJICOXJTRHYAK-NPAXVIRRSA-N
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Description

Alogliptin-13C,d3 (benzoate) is a labeled compound used primarily in scientific research. It is a derivative of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus. The compound is labeled with carbon-13 and deuterium, which makes it useful in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alogliptin-13C,d3 (benzoate) involves the incorporation of carbon-13 and deuterium into the alogliptin molecule. The process typically starts with the synthesis of the labeled intermediates, followed by their incorporation into the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of Alogliptin-13C,d3 (benzoate) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle isotopically labeled compounds .

Chemical Reactions Analysis

Types of Reactions

Alogliptin-13C,d3 (benzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified alogliptin derivatives .

Scientific Research Applications

Alogliptin-13C,d3 (benzoate) has several scientific research applications:

Mechanism of Action

Alogliptin-13C,d3 (benzoate) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alogliptin-13C,d3 (benzoate) is unique due to its isotopic labeling, which makes it particularly useful in analytical and pharmacokinetic studies. The incorporation of carbon-13 and deuterium allows for precise tracing and analysis in various scientific applications .

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile;benzoic acid

InChI

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1/i1+1D3;

InChI Key

KEJICOXJTRHYAK-NPAXVIRRSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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